molecular formula C7H7N3O2S B12600081 2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide CAS No. 646053-56-7

2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide

Cat. No.: B12600081
CAS No.: 646053-56-7
M. Wt: 197.22 g/mol
InChI Key: NRNFUXWVRKAXQS-UHFFFAOYSA-N
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Description

2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sulfur-containing reagents such as thionyl chloride or sulfur dichloride, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the sulfur dioxide group to other sulfur-containing functionalities.

    Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and targets depend on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: Another nitrogen-containing heterocycle with similar biological activities.

    Pyrimidine: A well-known scaffold in medicinal chemistry with diverse applications.

    Thiadiazole: A sulfur-containing heterocycle with potential antimicrobial properties.

Uniqueness

2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide is unique due to its combination of nitrogen, sulfur, and oxygen atoms within a single ring structure This unique arrangement imparts specific chemical and biological properties that are not found in other similar compounds

Properties

CAS No.

646053-56-7

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

6-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide

InChI

InChI=1S/C7H7N3O2S/c1-5-2-3-6-7(10-5)8-4-9-13(6,11)12/h2-4H,1H3,(H,8,9,10)

InChI Key

NRNFUXWVRKAXQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)S(=O)(=O)N=CN2

Origin of Product

United States

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